4-Amino-3,5-dichlorophenacylbromide

Overview

Description

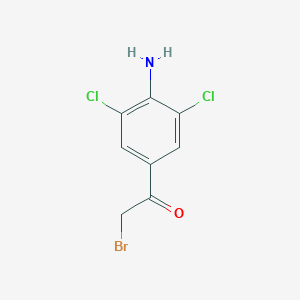

4-Amino-3,5-dichlorophenacylbromide (CAS 37148-47-3) is a halogenated aromatic compound with the molecular formula C₈H₆BrCl₂NO and a molecular weight of 282.95 g/mol. It is characterized by a yellow crystalline solid appearance, a melting point of 145°C, and a density of 1.764 g/cm³ . The compound features a bromine atom at the α-position of the acetophenone moiety and amino/chloro substituents at the 3,5-positions of the benzene ring. Its synthesis typically involves bromination of 4-amino-3,5-dichloroacetophenone or related intermediates, as inferred from its frequent co-listing with acetophenone derivatives in chemical catalogs .

Primary applications include its use as a synthetic intermediate in pharmaceuticals, particularly for β2-agonist metabolites and other bioactive molecules . Its structural features—halogen atoms and amino groups—make it a versatile precursor for nucleophilic substitutions and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3,5-dichlorophenacylbromide is synthesized from 4-amino-3,5-dichloroacetophenone. The process involves dissolving 4-amino-3,5-dichloroacetophenone in chloroform and heating it to 65°C. Bromine is then added dropwise with stirring. After a few minutes of stirring, ethanol is added, and the mixture is stirred further. The resulting crystals are filtered out, washed with chloroform, and dried at low temperature to obtain the final product .

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis process described above can be scaled up for industrial applications. The key steps involve careful control of temperature and the addition of reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichlorophenacylbromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Organic Synthesis

4-Amino-3,5-dichlorophenacylbromide serves as an intermediate in synthesizing various complex organic molecules. It is particularly useful in creating derivatives that have applications in pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound is notably utilized in the synthesis of Clenbuterol analogs, which are β-agonists used primarily as bronchodilators and growth promoters in livestock. Its role as an impurity reference for quality control in drug production is also significant .

Analytical Chemistry

In analytical settings, this compound functions as a reference substance for assessing drug quality and stability. Its distinct chemical properties enable precise analysis of related compounds .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in tumor size in xenograft models when treated with this compound compared to controls. The mechanism involved apoptosis induction with minimal effects on normal cells .

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound led to a notable decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichlorophenacylbromide involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a suitable intermediate for further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-3,5-dichloroacetophenone (CAS 37148-48-4)

- Molecular Formula: C₈H₆Cl₂NO

- Molecular Weight : 220.05 g/mol

- Key Differences: Lacks the α-bromine atom present in 4-Amino-3,5-dichlorophenacylbromide. Lower molecular weight and reduced steric bulk due to the absence of bromine. Reactivity: The bromine in this compound enhances its leaving group capability, making it more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the acetophenone analog . Applications: Both compounds serve as intermediates, but the brominated derivative is preferred for synthesizing bromine-containing pharmaceuticals or agrochemicals.

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- Molecular Formula: C₁₀H₁₄BrNO₂

- Key Differences: Structural dissimilarity: 2C-B is a phenethylamine derivative with methoxy groups, while this compound is an acetophenone derivative. Functionality: 2C-B is a psychoactive designer drug, whereas this compound lacks direct psychoactivity and is used in non-recreational pharmaceutical synthesis .

4-Amino-3,5-dichlorobenzenesulfonamide

- Molecular Formula : C₆H₆Cl₂N₂O₂S

- Key Differences: Contains a sulfonamide group instead of a brominated acetophenone backbone. Applications: Used in synthesizing Diclofenac sodium (a NSAID), highlighting the role of sulfonamide vs. bromoacetophenone moieties in targeting different biological pathways .

Physicochemical and Reactivity Comparison

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 282.95 | 145 | 1.764 | Bromo, amino, chloro |

| 4-Amino-3,5-dichloroacetophenone | 220.05 | ~160 (estimated) | 1.5–1.6 | Amino, chloro, ketone |

| 2C-B | 260.13 | 243–245 | N/A | Methoxy, bromo, phenethylamine |

Reactivity Insights :

- Halogen Effects: Bromine in this compound increases electrophilicity at the α-carbon compared to chloro or non-halogenated analogs, facilitating reactions with amines or thiols .

- Amino Group: Enhances solubility in polar solvents and participation in hydrogen bonding, which is critical for binding in biological systems .

Biological Activity

4-Amino-3,5-dichlorophenacylbromide (CAS No. 37148-47-3) is a chemical compound that has garnered attention due to its potential biological activities and applications in organic synthesis. This compound is primarily known as an impurity reference for Clenbuterol and is utilized in the synthesis of various organic compounds. Its structure features two chlorine atoms and a bromine atom attached to a phenyl ring, contributing to its reactivity and biological interactions.

- Molecular Formula : CHBrClN\O

- Molecular Weight : 282.95 g/mol

- Physical State : Yellow solid

- Melting Point : 162-166 °C

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates potential implications in pharmacology and toxicology. The compound is related to the formation of methemoglobin, a condition where hemoglobin is oxidized and unable to carry oxygen effectively.

Methemoglobin Formation

A study characterized the capacity of related compounds, including those derived from 3,5-dichloroaniline, to induce methemoglobin formation. The findings suggest that certain metabolites can significantly increase methemoglobin levels in vivo and in vitro, indicating a potential risk for hemolytic effects when exposed to high concentrations of similar compounds .

Study on Methemoglobin Induction

In an experiment involving intraperitoneal administration of 3,5-dichloroaniline (a precursor), it was found that administering 0.8 mmol/kg resulted in elevated methemoglobin levels within hours. The study demonstrated that the N-hydroxy metabolite was particularly potent in inducing hemoglobin oxidation .

| Compound | Methemoglobin Formation (mM) | Time (h) | Notes |

|---|---|---|---|

| 3,5-Dichloroaniline | Elevated | 2, 4 | Returned to control values by 8h |

| 4-Amino-2,6-dichlorophenol | Higher than control | 0.5 | Induced lipid peroxidation not observed |

| 3,5-Dichlorophenylhydroxylamine | Significant | 0.5 | Associated with glutathione depletion |

Synthesis Applications

This compound serves as an intermediate in synthesizing Clenproperol-d7, a labeled version of Clenbuterol used for research purposes in pharmacokinetics and drug quality analysis .

Implications for Drug Development

The biological activity of this compound suggests potential applications in drug development, particularly as a reference material for quality control in pharmaceuticals containing Clenbuterol or similar β-agonists. Its role as an impurity reference can aid in understanding the safety profiles and metabolic pathways of these drugs.

Q & A

Q. Basic: What synthetic routes are established for 4-Amino-3,5-dichlorophenacylbromide?

Answer:

The compound is typically synthesized via bromination of precursor acetophenone derivatives. For example, direct halogenation of 4-amino-3,5-dichloroacetophenone (CAS 37148-48-4, a closely related compound) using brominating agents like HBr or N-bromosuccinimide under controlled conditions is a common approach . Key steps include:

- Reaction conditions : Anhydrous solvents (e.g., dichloromethane), temperatures between 0–25°C.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

Table 1: Reported Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 282.949 g/mol | |

| Melting Point | 145°C | |

| Density | 1.764 g/cm³ | |

| Boiling Point | 396.4°C (760 mmHg) |

Q. Basic: What analytical techniques are recommended for structural characterization?

Answer:

A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, bromine coupling).

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., space group P2₁/c with unit cell parameters a = 7.832 Å, b = 13.401 Å, c = 12.118 Å for analogous sulfonamide derivatives) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm).

Q. Advanced: How can computational methods predict reactivity in nucleophilic substitution reactions?

Answer:

Hybrid density functional theory (DFT) and Hartree-Fock (HF) methods model reaction pathways. For example:

- *DFT (e.g., B3LYP/6-31G)**: Predicts activation energies for bromine displacement by nucleophiles (e.g., amines) .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions to optimize reaction conditions.

Table 2: Computational Parameters for Reactivity Analysis

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G* | Reaction energy barriers |

| PCM-DFT | cc-pVTZ | Solvent stabilization effects |

Q. Advanced: How to resolve discrepancies in reported physical properties (e.g., melting points)?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies:

- Recrystallization : Use solvents like ethanol or acetone to isolate pure phases.

- Differential Scanning Calorimetry (DSC) : Verify thermal behavior and detect polymorphs.

- Cross-Validation : Compare with literature values from independent studies (e.g., 145°C melting point confirmed in ).

Q. Basic: What are the solubility properties and optimal solvent choices?

Answer:

Limited solubility in polar protic solvents (e.g., water) but soluble in aprotic solvents:

- Recommended Solvents : Dichloromethane, dimethylformamide (DMF), acetone.

- Solubility Testing : Conduct gradient solubility assays at 25°C.

Q. Advanced: Strategies to optimize yield in large-scale synthesis?

Answer:

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromination efficiency.

- Temperature Control : Slow addition of brominating agents at 0°C minimizes side reactions .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate improves recovery rates.

Q. Basic: What safety precautions are critical during handling?

Answer:

Refer to safety data sheets (SDS) for guidelines:

- Storage : 0–6°C in airtight, light-resistant containers .

- Hazard Codes : P210 (avoid heat/sparks), P102 (keep from children) .

Table 3: Key Safety Precautions

| Code | Precaution |

|---|---|

| P210 | Avoid heat, sparks, and open flames |

| P201 | Obtain specialized handling instructions |

Q. Advanced: What role does this compound play in synthesizing sulfonamide derivatives?

Answer:

It serves as a precursor for bioactive sulfonamides via nucleophilic substitution. For example:

- Reaction with Sulfur Reagents : Forms sulfonamide linkages (e.g., 4-Amino-3,5-dichlorobenzene sulphonamide, m.p. 226°C) .

- Applications : Antimicrobial or anti-inflammatory agents (e.g., Diclofenac analogs) .

Q. Advanced: How to address contradictory spectral data in structural elucidation?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.

- Isotopic Labeling : ¹⁵N or ²H labeling clarifies ambiguous assignments.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Amino-3,5-dichloroacetophenone derivatives) .

Q. Basic: What are the stability considerations under varying pH and temperature?

Answer:

Properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKJJUFAWYSFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190628 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37148-47-3 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW68Z2WML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.